

CPL304110 dose escalation and dose-limiting toxicities

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Compound of Interest		
Compound Name:	CPL304110	
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CPL304110 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose escalation and dose-limiting toxicities of **CPL304110**, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The following information is based on preliminary data from the ongoing Phase I clinical trial (NCT04149691).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **CPL304110**?

A1: **CPL304110** is a small molecule tyrosine kinase inhibitor that selectively targets and inhibits FGFR1, FGFR2, and FGFR3.[1] Deregulation of the FGF/FGFR signaling pathway has been implicated in the proliferation and survival of various tumor types. By inhibiting these receptors, **CPL304110** aims to block downstream signaling pathways, thereby inhibiting tumor growth.[1]

Q2: What is the design of the CPL304110 dose-escalation study?

A2: The Phase I trial (NCT04149691) is an open-label, multicenter, dose-escalation study in adult subjects with advanced solid malignancies. The study consists of three parts: initial dose escalation in patients without regard to FGFR molecular aberrations, dose escalation in patients with documented FGFR aberrations, and a dose extension phase.[2] In the initial phase IA, escalating doses of **CPL304110** were administered in 28-day cycles.[1]



Q3: What were the dose levels of CPL304110 evaluated in the Phase IA trial?

A3: In the Phase IA part of the study, patients received escalating doses ranging from 12.5 mg to 100 mg once daily in cohorts 1-4 (in patients not screened for FGFR aberrations) and 175 mg once or twice daily in cohorts 5-6 (in patients with documented FGFR aberrations).[1]

Q4: Have any dose-limiting toxicities (DLTs) been observed with CPL304110?

A4: Based on the preliminary results from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress 2023, no dose-limiting toxicities have been reported to date.[3]

Q5: What are the most common treatment-related adverse events (TRAEs) associated with **CPL304110**?

A5: The most frequently reported TRAEs in the Phase IA trial were ocular toxicity, anemia, dry eyes, and dry mouth.[1] At the time of data cutoff, only two incidences of grade ≥3 TRAEs had been observed: an oral cavity fungal infection and an increase in alkaline phosphatase.[1]

Troubleshooting Guide

Issue: Unexpected or severe adverse events observed during preclinical or clinical research.

Possible Cause & Solution:

- Dose-related toxicity: The observed toxicity may be related to the administered dose of CPL304110.
 - Action: Refer to the dose-escalation data to determine if the observed toxicity has been previously reported and at what dose levels. For clinical trials, adherence to the protocoldefined dose escalation and DLT criteria is critical.
- Off-target effects: While **CPL304110** is a selective FGFR inhibitor, off-target activities at higher concentrations cannot be entirely ruled out.
 - Action: Review the preclinical kinase inhibition profile of CPL304110 to assess potential off-target interactions.



- Patient-specific factors: Individual patient characteristics, such as co-morbidities or comedications, may influence the safety profile of CPL304110.
 - Action: In a clinical setting, a thorough evaluation of the patient's medical history and concomitant medications is necessary.

Data Presentation

Table 1: Summary of Dose Escalation Cohorts for CPL304110 Phase IA Trial

Cohort	Dose of CPL304110	Patient Population
1-4	12.5 mg to 100 mg once daily	Advanced solid malignancies (not screened for FGFR aberrations)
5-6	175 mg once or twice daily	Advanced solid malignancies with documented FGFR aberrations

Data from the ESMO Targeted Anticancer Therapies Congress 2023 presentation.[1]

Table 2: Preliminary Treatment-Related Adverse Events (TRAEs) from **CPL304110** Phase IA Trial



Adverse Event	Frequency (%)	Reported Grade(s)
Ocular Toxicity	23.8%	Not specified in preliminary report
Anemia	19.0%	Not specified in preliminary report
Dry Eyes	14.3%	Not specified in preliminary report
Dry Mouth	14.3%	Not specified in preliminary report
Oral Cavity Fungal Infection	Not specified	Grade ≥3 (one incident)
Alkaline Phosphatase Increase	Not specified	Grade ≥3 (one incident)

Data from the ESMO Targeted Anticancer Therapies Congress 2023 presentation.[1]

Experimental Protocols

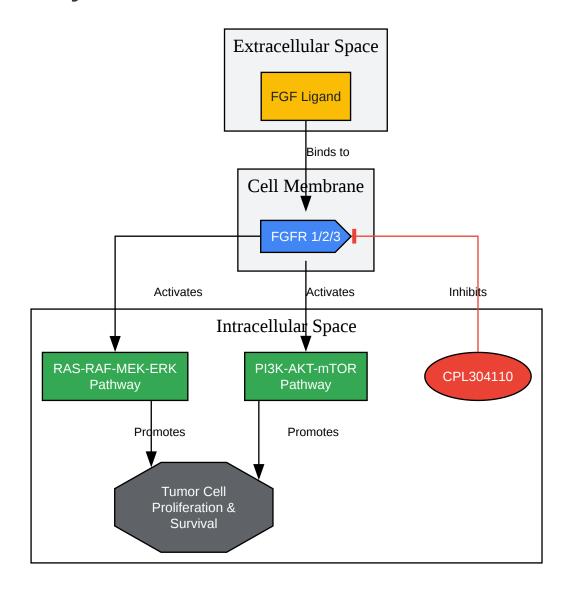
Protocol: Phase I Dose Escalation and Toxicity Assessment (Based on ClinicalTrials.gov NCT04149691)

- Patient Population: Adult patients with advanced solid malignancies for whom standard therapy is no longer effective.[2]
- Study Design: Open-label, multicenter, dose-escalation study.[2]
- Dose Administration: CPL304110 is administered orally once or twice daily in 28-day cycles.
 [1][2]
- Dose Escalation: A standard 3+3 dose-escalation design is typically followed in such studies to determine the maximum tolerated dose (MTD).
- Toxicity Assessment: Patients are monitored for adverse events (AEs) throughout the study.
 The severity of AEs is graded according to the National Cancer Institute's Common
 Terminology Criteria for Adverse Events (CTCAE).



Definition of Dose-Limiting Toxicity (DLT): A DLT is a pre-defined drug-related toxicity that is
considered unacceptable. The specific criteria for what constitutes a DLT are outlined in the
clinical trial protocol. According to the clinical trial registration, the MTD is defined as the
highest dose associated with the occurrence of DLTs in less than 33% of patients.[2]

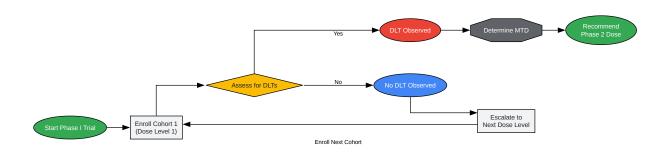
Mandatory Visualizations



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Caption: CPL304110 inhibits the FGFR signaling pathway.





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Caption: Workflow for dose escalation and MTD determination.

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References

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